Ethyl 2-ethyl-2-methyl-3-oxobutanoate

Catalog No.
S776361
CAS No.
33697-53-9
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-ethyl-2-methyl-3-oxobutanoate

CAS Number

33697-53-9

Product Name

Ethyl 2-ethyl-2-methyl-3-oxobutanoate

IUPAC Name

ethyl 2-ethyl-2-methyl-3-oxobutanoate

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-5-9(4,7(3)10)8(11)12-6-2/h5-6H2,1-4H3

InChI Key

NWMTWESXONQJPU-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)C)C(=O)OCC

Canonical SMILES

CCC(C)(C(=O)C)C(=O)OCC

Synthesis and Characterization:

Ethyl 2-ethyl-2-methyl-3-oxobutanoate, also known as Ethyl 2-Ethyl-2-methylacetoacetate, is a relatively less common organic molecule compared to its simpler counterpart, Ethyl acetoacetate. Research efforts have been directed towards the development of efficient synthetic routes for this compound. Scientific literature describes various methods for its synthesis, including Claisen condensation and aldol condensation reactions []. However, detailed characterization data for Ethyl 2-ethyl-2-methyl-3-oxobutanoate, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, is scarce in the public domain.

Ethyl 2-ethyl-2-methyl-3-oxobutanoate, with the chemical formula C9H16O3C_9H_{16}O_3 and CAS number 582452, is a compound belonging to the family of β-keto esters. It features a carbonyl group adjacent to an ester functional group, which contributes to its reactivity and utility in organic synthesis. The structure consists of a butanoate backbone substituted with ethyl and methyl groups, enhancing its lipophilicity and potentially influencing its biological activity. The compound is characterized by its distinctive molecular structure that includes a central carbon atom bonded to an ethyl group, a methyl group, and a carbonyl group, making it a versatile intermediate in various synthetic pathways .

  • Flammability: The presence of carbon-hydrogen bonds suggests flammability.
  • Reactivity: The carbonyl group can react with nucleophiles.
  • Moderate Toxicity: Due to its organic nature, it is recommended to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Typical of β-keto esters:

  • Condensation Reactions: It can undergo Knoevenagel condensation with aldehydes to form α,β-unsaturated carbonyl compounds.
  • Michael Addition: The compound can act as an electrophile in Michael addition reactions, reacting with nucleophiles to form new carbon-carbon bonds.
  • Reduction Reactions: It can be reduced to yield alcohol derivatives, which are valuable in various synthesis applications .

The biological activity of ethyl 2-ethyl-2-methyl-3-oxobutanoate has been explored in various studies. It exhibits potential antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. Additionally, some derivatives of β-keto esters have shown antioxidant activity, suggesting that this compound may also possess similar beneficial effects .

Ethyl 2-ethyl-2-methyl-3-oxobutanoate can be synthesized through several methods:

  • Knoevenagel Condensation: This method involves the reaction of ethyl acetoacetate with appropriate aldehydes under basic conditions to yield the desired product.

    Example reaction:
    Ethyl Acetoacetate+AldehydeBaseEthyl 2 Ethyl 2 Methyl 3 Oxobutanoate\text{Ethyl Acetoacetate}+\text{Aldehyde}\xrightarrow{\text{Base}}\text{Ethyl 2 Ethyl 2 Methyl 3 Oxobutanoate}
  • Alkylation Reactions: Utilizing alkyl halides in the presence of strong bases allows for the introduction of ethyl and methyl groups at specific positions on the butanoate backbone.
  • Reduction and Rearrangement: The compound can also be synthesized through reduction processes that modify existing β-keto esters into more complex structures .

Ethyl 2-ethyl-2-methyl-3-oxobutanoate finds applications across various fields:

  • Pharmaceuticals: Its derivatives are investigated for potential use as antimicrobial agents and in drug development.
  • Agriculture: Compounds based on this structure may serve as intermediates in the synthesis of agrochemicals.
  • Flavoring and Fragrance Industry: Due to its pleasant odor profile, it could be utilized in flavoring agents or perfumes .

Studies on the interactions of ethyl 2-ethyl-2-methyl-3-oxobutanoate with biological systems have indicated potential pathways for its metabolic conversion and interaction with enzymes. For instance, research has shown that certain microbial strains can metabolize this compound, suggesting its role in biotransformation processes . Furthermore, investigations into its interactions with other compounds reveal insights into its reactivity and stability under various conditions.

Several compounds share structural similarities with ethyl 2-ethyl-2-methyl-3-oxobutanoate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Ethyl 2-methyl-3-oxobutanoateβ-Keto EsterSimpler structure; fewer substituents
Ethyl 4-hydroxybutanoateHydroxy AcidContains a hydroxyl group; different reactivity
Ethyl acetoacetateβ-Keto EsterCommonly used as a starting material in organic synthesis
Ethyl 3-hydroxybutanoateHydroxy AcidExhibits different biological activities

Ethyl 2-ethyl-2-methyl-3-oxobutanoate is unique due to its specific substitution pattern which enhances its lipophilicity and potential biological activity compared to these similar compounds. Its distinct structure allows for diverse synthetic applications while providing avenues for research into its pharmacological properties .

Keto-Enol Tautomerism Dynamics in Solvated Systems

The keto-enol tautomerism of ethyl 2-ethyl-2-methyl-3-oxobutanoate represents one of the most fundamental equilibrium processes in organic chemistry, with the equilibrium position being highly dependent on the solvent environment and temperature conditions. The compound exists predominantly in the keto form under most conditions, with the enol form typically accounting for 5-30% of the total population depending on the specific solvent system employed [4] [5].

Solvent-Dependent Tautomeric Equilibria

The tautomeric equilibrium of ethyl 2-ethyl-2-methyl-3-oxobutanoate demonstrates remarkable sensitivity to solvent polarity and hydrogen-bonding capacity. In aqueous systems, the keto form predominates with approximately 85-95% of the population, while the enol form comprises only 5-15% [6] [7]. This distribution reflects the superior stabilization of the keto form through hydrogen bonding interactions with water molecules, which preferentially solvate the carbonyl oxygen atoms.

In polar protic solvents such as ethanol, the equilibrium shifts moderately toward the enol form, with typical distributions of 80-90% keto and 10-20% enol [5] [6]. The enhanced stabilization of the enol form in alcoholic solvents results from the formation of intermolecular hydrogen bonds between the enolic hydroxyl group and the solvent molecules, creating a more favorable thermodynamic environment for the enol tautomer.

Aprotic solvents exhibit varied effects on the tautomeric equilibrium. In chloroform, the enol form increases to 15-25% of the total population, while dimethyl sulfoxide promotes even greater enol stabilization with 20-30% enol content [8] [9]. This trend reflects the reduced competition for hydrogen bonding and the differential solvation of the two tautomeric forms.

Thermodynamic and Kinetic Aspects

The thermodynamic parameters governing keto-enol tautomerism have been extensively studied using nuclear magnetic resonance spectroscopy and computational methods. The equilibrium constant (Kₑ) for the keto-to-enol conversion varies significantly with solvent, ranging from 0.05-0.18 in aqueous systems to 0.25-0.43 in highly polar aprotic solvents [5] [10].

Temperature effects on the tautomeric equilibrium follow predictable patterns, with elevated temperatures generally favoring the enol form due to entropic considerations. The enthalpy change (ΔH) for keto-to-enol conversion typically ranges from -2 to -8 kJ/mol, depending on the solvent environment and specific substituent effects [11] [5].

The kinetics of tautomeric interconversion proceed through both acid-catalyzed and base-catalyzed pathways. In acidic conditions, the mechanism involves protonation of the carbonyl oxygen followed by deprotonation at the alpha-carbon position, while basic conditions promote direct deprotonation of the alpha-carbon followed by reprotonation at the carbonyl carbon [12] [13].

Computational Insights into Tautomeric Mechanisms

Density functional theory calculations have provided detailed insights into the molecular basis of keto-enol tautomerism in ethyl 2-ethyl-2-methyl-3-oxobutanoate. The direct tautomeric interconversion through a four-membered ring transition state exhibits a prohibitively high activation energy of approximately 49.4 kcal/mol, making this pathway kinetically unfavorable [14] [15].

Water-mediated tautomeric pathways demonstrate substantially lower activation barriers, with single-water-assisted mechanisms reducing the barrier to approximately 21-25 kcal/mol [14] [16]. The involvement of two water molecules in the transition state further reduces the activation energy to approximately 10-15 kcal/mol, highlighting the crucial role of solvent participation in facilitating tautomeric equilibration.

The computational studies reveal that the enol form is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen, creating a six-membered ring chelate structure. This intramolecular interaction contributes significantly to the relative stability of the enol tautomer, particularly in non-polar solvents where intermolecular hydrogen bonding is minimal [4] [17].

Nucleophilic Alkylation at α-Carbon Positions

The alpha-carbon positions in ethyl 2-ethyl-2-methyl-3-oxobutanoate exhibit exceptional reactivity toward nucleophilic alkylation reactions due to the acidifying effect of the adjacent carbonyl groups. The compound possesses enhanced acidity at the alpha-carbon with a pKa value of approximately 11, making it readily deprotonated by moderately strong bases such as sodium ethoxide [18] [19].

Mechanistic Pathways for Alpha-Alkylation

The alkylation mechanism proceeds through the initial formation of a stabilized enolate anion, which serves as a powerful nucleophile in subsequent substitution reactions. The enolate formation occurs preferentially at the methylene carbon adjacent to both carbonyl groups, creating a delocalized anion system stabilized by resonance interactions with both the ketone and ester functionalities [20] [21].

The deprotonation step involves the abstraction of an alpha-hydrogen by a suitable base, typically sodium ethoxide or lithium diisopropylamide, generating the corresponding enolate anion. This enolate exhibits extensive delocalization across the β-dicarbonyl system, with the negative charge distributed between the alpha-carbon and both carbonyl oxygen atoms [22] [18].

The subsequent alkylation step proceeds via an SN2 mechanism, with the enolate anion attacking primary or secondary alkyl halides. The reaction exhibits strong selectivity for primary alkyl halides due to the bulky nature of the enolate nucleophile and the requirement for backside attack in the SN2 process [23] [24].

Regioselectivity and Stereochemical Considerations

The regioselectivity of alkylation reactions is primarily determined by the relative acidity of the available alpha-hydrogens. In ethyl 2-ethyl-2-methyl-3-oxobutanoate, the methylene carbon adjacent to both carbonyl groups represents the most acidic position, resulting in exclusive alkylation at this site under standard conditions [25] [26].

Double alkylation can be achieved through sequential treatment with base and alkyl halide, allowing for the introduction of two different alkyl groups at the alpha-carbon. This methodology provides access to highly substituted beta-keto esters with quaternary carbon centers [21] [24].

The stereochemistry of alkylation products depends on the specific reaction conditions and the nature of the alkylating agent. Simple alkyl halides typically provide racemic products, while the use of chiral auxiliaries or asymmetric catalysts can induce enantioselective alkylation [27] [25].

Synthetic Applications and Limitations

The alkylation methodology has found extensive application in the synthesis of complex organic molecules, particularly in the construction of substituted carboxylic acids and ketones through subsequent decarboxylation reactions. The malonic ester synthesis and acetoacetic ester synthesis represent classical applications of this reactivity pattern [23] [27].

Limitations of the alkylation approach include the requirement for reactive alkyl halides and the potential for competing elimination reactions with secondary and tertiary halides. Additionally, the bulky nature of the enolate nucleophile can limit the scope of compatible electrophiles [28] [29].

Acid/Base-Catalyzed Hydrolysis and Decarboxylation Pathways

The hydrolysis and decarboxylation of ethyl 2-ethyl-2-methyl-3-oxobutanoate represent crucial transformations in synthetic organic chemistry, providing access to the corresponding carboxylic acids and ketones. These reactions proceed through well-defined mechanistic pathways that have been extensively studied and characterized [30] [31].

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of the ester functionality follows the classical mechanism for ester hydrolysis, involving nucleophilic attack by water on the protonated ester carbonyl. The reaction proceeds through a tetrahedral intermediate that subsequently eliminates ethanol to form the corresponding carboxylic acid [32] [33].

The mechanism initiates with protonation of the ester carbonyl oxygen, activating the electrophilic carbon toward nucleophilic attack. Water then attacks the activated carbonyl carbon, forming a tetrahedral intermediate stabilized by the surrounding solvent molecules. The subsequent elimination of ethanol regenerates the carbonyl functionality, yielding the beta-keto acid product [34] [35].

The rate of acid-catalyzed hydrolysis is influenced by several factors, including the concentration of acid catalyst, temperature, and the electron-withdrawing effects of the beta-carbonyl group. The presence of the ketone functionality adjacent to the ester enhances the electrophilicity of the ester carbonyl, accelerating the hydrolysis reaction relative to simple aliphatic esters [30] [36].

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis proceeds through a different mechanism involving direct nucleophilic attack by hydroxide ion on the ester carbonyl. This process, known as saponification, is generally more efficient than acid-catalyzed hydrolysis and proceeds under milder conditions [37] [32].

The mechanism involves the formation of a tetrahedral intermediate through nucleophilic attack by hydroxide ion on the ester carbonyl carbon. The intermediate then eliminates ethoxide ion, forming the carboxylic acid, which is immediately deprotonated by the excess base to yield the corresponding carboxylate salt [34] [37].

The irreversible nature of the deprotonation step drives the reaction to completion, making base-catalyzed hydrolysis more favorable than the acid-catalyzed process. The reaction rate is enhanced by the electron-withdrawing effect of the beta-carbonyl group, which increases the electrophilicity of the ester carbonyl [31] [38].

Decarboxylation Mechanisms and Thermodynamics

The decarboxylation of beta-keto acids derived from ethyl 2-ethyl-2-methyl-3-oxobutanoate occurs readily under thermal conditions, proceeding through a concerted mechanism involving a six-membered ring transition state. This process represents a fundamental transformation in organic synthesis, converting beta-keto acids to the corresponding ketones with loss of carbon dioxide [39] [40].

The decarboxylation mechanism involves the formation of a cyclic transition state in which the carboxylic acid proton is transferred to the beta-carbonyl oxygen while the carbon-carbon bond to the carboxyl group is simultaneously broken. This concerted process results in the formation of an enol intermediate that rapidly tautomerizes to the corresponding ketone [35] [41].

The thermodynamic driving force for decarboxylation arises from the stability of the resulting enol intermediate, which is stabilized by conjugation with the remaining carbonyl group. The entropy gain from the release of carbon dioxide also contributes to the favorable thermodynamics of the decarboxylation process [42] [39].

Temperature effects on decarboxylation rates are significant, with the reaction typically requiring elevated temperatures (100-150°C) for practical synthetic applications. The activation energy for decarboxylation is approximately 25-30 kcal/mol, reflecting the need for thermal activation to overcome the energy barrier associated with carbon-carbon bond breaking [43] [41].

Transition Metal-Catalyzed Cross-Coupling Reactions

The application of ethyl 2-ethyl-2-methyl-3-oxobutanoate in transition metal-catalyzed cross-coupling reactions represents an emerging area of synthetic methodology. Beta-keto esters can serve as versatile substrates in various coupling reactions, providing access to complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation [44] [45].

Palladium-Catalyzed Arylation Reactions

Palladium-catalyzed arylation of beta-keto esters has emerged as a powerful method for the construction of aryl-substituted ketones and carboxylic acids. The reaction typically involves the coupling of the beta-keto ester with aryl halides in the presence of a palladium catalyst, phosphine ligand, and base [46] [47].

The mechanism involves the initial formation of an enolate from the beta-keto ester, followed by transmetalation with the palladium catalyst. The resulting palladium-enolate complex undergoes oxidative addition with the aryl halide, forming a palladium(II) intermediate. Reductive elimination then provides the arylated product while regenerating the palladium(0) catalyst [48] [49].

The reaction conditions typically require elevated temperatures (90-120°C) and the use of sterically demanding phosphine ligands to achieve optimal yields. The choice of base is crucial, with potassium phosphate often providing superior results compared to other inorganic bases [46] [47].

Copper-Catalyzed Coupling Reactions

Beta-keto esters can serve as effective ligands in copper-catalyzed coupling reactions, facilitating carbon-nitrogen, carbon-oxygen, and carbon-sulfur bond formation. The chelating ability of the beta-dicarbonyl system provides enhanced stability to the copper catalyst, enabling reactions under milder conditions [45] [50].

The use of ethyl 2-oxocyclohexanecarboxylate as a ligand in copper-catalyzed coupling reactions has demonstrated excellent efficiency in the formation of various C-N, C-O, and C-S bonds. The reaction proceeds through the formation of a copper-beta-keto ester complex that facilitates the coupling of nucleophilic reagents with aryl halides [50] [51].

The mild reaction conditions (room temperature to 80°C) and broad substrate scope make this methodology particularly attractive for the synthesis of complex molecules containing multiple functional groups. The chelating effect of the beta-keto ester ligand provides enhanced catalyst stability and improved reaction efficiency [45] [50].

Suzuki-Miyaura Coupling Applications

The incorporation of beta-keto esters in Suzuki-Miyaura coupling reactions has opened new avenues for the synthesis of functionalized organic molecules. The reaction involves the coupling of organoboron compounds with aryl or vinyl halides in the presence of a palladium catalyst [48] [52].

Beta-trifluoroborato esters and ketones have been successfully employed in Suzuki-Miyaura reactions, providing access to a wide range of substituted aromatic compounds. The reaction proceeds through the standard Suzuki mechanism involving oxidative addition, transmetalation, and reductive elimination steps [53] [54].

The use of carbonylative Suzuki-Miyaura coupling has enabled the synthesis of aromatic beta-keto esters through the coupling of alpha-iodo esters with arylboronic acids in the presence of carbon monoxide. This methodology provides direct access to beta-keto esters with aromatic substituents [53] [55].

XLogP3

1.6

Dates

Last modified: 08-15-2023

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